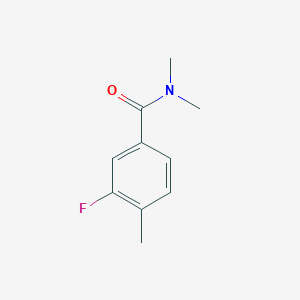

3-fluoro-N,N,4-trimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N,N,4-trimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJXKJQQVOALDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro N,n,4 Trimethylbenzamide

Classical Amide Bond Formation Strategies for Substituted Benzamides

Traditional methods for synthesizing benzamides, including 3-fluoro-N,N,4-trimethylbenzamide, have long relied on the robust and well-understood chemistry of carboxylic acid derivatives and amines.

Acylation Reactions Utilizing 3-Fluoro-4-methylbenzoic Acid Derivatives

A primary and straightforward approach involves the acylation of dimethylamine (B145610) with an activated derivative of 3-fluoro-4-methylbenzoic acid. This process typically begins with the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride.

For instance, 3-fluoro-4-methylbenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride, 3-fluoro-4-methylbenzoyl chloride. This activated intermediate is then reacted with dimethylamine to yield the final product, this compound. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com

Similarly, the carboxylic acid can be converted to an anhydride, which then reacts with dimethylamine. While effective, this method is often less atom-economical than the acyl chloride route. The starting material, 3-fluoro-4-methylbenzoic acid, is commercially available and can be used in the synthesis of various derivatives. sigmaaldrich.combldpharm.comchemicalbook.com

Table 1: Common Activating Agents for Carboxylic Acids

| Activating Agent | Resulting Derivative | Key Features |

| Thionyl chloride (SOCl₂) | Acyl chloride | Highly reactive, readily available |

| Oxalyl chloride ((COCl)₂) | Acyl chloride | Milder conditions, clean reaction |

| Acetic anhydride | Mixed anhydride | Less reactive than acyl chlorides |

Amination Approaches from Activated Benzoyl Halides

Conversely, the synthesis can be approached from the perspective of the amine. In this strategy, an activated benzoyl halide, such as 3-fluoro-4-methylbenzoyl chloride, is subjected to amination. The Schotten-Baumann reaction is a classic example of this approach, where the benzoyl chloride is treated with an amine in the presence of a base, typically an aqueous solution of sodium hydroxide. youtube.com This method is robust and widely applicable for the synthesis of various N-substituted benzamides. nih.govresearchgate.net

Modern Catalytic Approaches for Carbon-Nitrogen Bond Formation

In recent years, significant advancements have been made in developing more efficient and sustainable methods for amide bond formation, moving beyond classical stoichiometric reagents to catalytic systems.

Transition Metal-Catalyzed Amidation Protocols (e.g., C-H Activation)

Transition metal catalysis has emerged as a powerful tool for forming C-N bonds, offering novel pathways for amidation. researchgate.net One of the most innovative strategies involves the direct C-H activation of an aromatic ring, followed by amidation. researchgate.netrsc.orgrsc.org While specific examples for this compound are not extensively documented in this context, the general principle involves a transition metal catalyst, such as palladium, rhodium, or iridium, that facilitates the coupling of an unactivated C-H bond with an amine source. mdpi.com These reactions often require a directing group to achieve regioselectivity.

Another modern approach is the palladium-catalyzed amination of aryl halides. berkeley.edu For the synthesis of this compound, this would involve the coupling of a halo-substituted precursor, such as 1-bromo-3-fluoro-4-methylbenzene, with dimethylamine in the presence of a palladium catalyst and a suitable ligand.

Organocatalytic and Biocatalytic Strategies for Benzamide (B126) Synthesis

The field of catalysis has also seen a surge in the use of organocatalysts and biocatalysts for amide bond formation, offering greener and often more selective alternatives to metal-based systems.

Organocatalysis in amide synthesis often involves the use of small organic molecules to activate the carboxylic acid or the amine. For example, boric acid has been shown to catalyze the reaction between a carboxylic acid and urea (B33335) to form an amide. youtube.com While this specific method might not be directly applicable to N,N-disubstituted amides like this compound, it highlights the potential of organocatalysis in this area.

Biocatalysis utilizes enzymes to carry out chemical transformations. manchester.ac.uk Enzymes like lipases and nitrile hydratases have been employed for amide synthesis. researchgate.netmanchester.ac.uk Nitrile synthetase enzymes, for instance, can catalyze the conversion of a carboxylic acid to an amide intermediate. nih.gov Engineered amide synthetases are being developed to provide highly selective and environmentally friendly routes to amides. nih.gov These biocatalytic approaches offer the advantages of high stereoselectivity and mild reaction conditions, although their application to specific, non-natural substrates like this compound may require further enzyme engineering.

Regioselective Synthesis and Isomeric Control of Substituted Benzamides

The synthesis of a specifically substituted benzamide like this compound inherently requires precise control over the placement of the substituents on the benzene (B151609) ring.

Regioselective synthesis is crucial. The starting material, 3-fluoro-4-methylbenzoic acid, already has the desired substitution pattern. However, if the synthesis were to start from a less substituted precursor, regioselective functionalization would be necessary. For example, Friedel-Crafts-type reactions can be used to introduce acyl groups, but they often lead to a mixture of regioisomers. nih.gov Modern catalytic methods, particularly those involving directing groups, can offer superior regiocontrol. acs.org

Isomeric control is also a key consideration, especially in more complex benzamides that may exhibit atropisomerism (axial chirality due to restricted rotation around a single bond). nih.govnih.gov While this compound itself is not chiral, the principles of controlling isomeric outcomes are vital in the broader context of substituted benzamide synthesis. Methods that employ chiral catalysts or auxiliaries can be used to achieve high levels of enantioselectivity in the synthesis of chiral benzamides. nih.gov

Optimization of Reaction Parameters for Enhanced Chemical Yields and Efficiency

For the synthesis of structurally similar N,N-dialkylamides, various coupling agents have been explored to facilitate the reaction between a carboxylic acid and an amine. For instance, in the synthesis of N,N-diethyl-m-toluamide (DEET), the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent has been shown to be effective. sld.cu The optimization of this process involved screening factors such as the molar ratio of reactants and the reaction temperature to achieve high yields, reportedly in the range of 94-95%. sld.cu

The choice of solvent is another critical factor. While dipolar aprotic solvents like N,N-dimethylformamide (DMF) and chlorinated solvents such as dichloromethane (B109758) (CH2Cl2) are common, their use is increasingly scrutinized due to toxicity and environmental concerns. scispace.com Research in green chemistry has focused on identifying safer and more sustainable solvent alternatives. For example, cyclopentyl methyl ether has been demonstrated as a greener solvent for enzymatic amide bond formation. nih.gov

Catalysis also plays a pivotal role in modern amide synthesis. The use of catalysts can lead to milder reaction conditions and improved efficiency. For the synthesis of N,N-dimethyl amides, copper-catalyzed methods have been developed. researchgate.net In one study, a copper-catalyzed one-pot reaction of benzyl (B1604629) cyanide and iodobenzene (B50100) using DMF as the amide source was optimized by varying the catalyst, ligand, and reaction time, achieving yields up to 85%. researchgate.net Boric acid has also been reported as a simple and efficient catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. semanticscholar.org

Temperature and reaction time are intrinsically linked and must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities and decomposition of the product. Optimization studies for the synthesis of N,N-dimethylanilines involved performing the reaction at 70°C to achieve a balance between reaction rate and product stability. researchgate.net

A hypothetical optimization table for the synthesis of this compound from 3-fluoro-4-methylbenzoic acid and dimethylamine, based on analogous reactions, is presented below.

| Entry | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thionyl Chloride (1.2 eq) | Dichloromethane | 25 | 4 | 75 |

| 2 | CDI (1.1 eq) | Acetonitrile | 80 | 6 | 88 |

| 3 | Boric Acid (10 mol%) | Solvent-free | 120 | 2 | 92 |

| 4 | Cu2O (5 mol%) / 1,10-phenanthroline (B135089) (10 mol%) | DMF | 130 | 12 | 85 |

| 5 | Candida antarctica lipase (B570770) B (CALB) | Cyclopentyl methyl ether | 50 | 24 | 95 |

Reaction Chemistry and Chemical Transformations of 3 Fluoro N,n,4 Trimethylbenzamide

Reactivity Profiling of the Aromatic Ring System

The reactivity of the aromatic ring in 3-fluoro-N,N,4-trimethylbenzamide is governed by the electronic effects of its three substituents: the fluoro, methyl, and N,N-dimethylcarboxamide groups. These substituents influence the electron density of the ring and direct the regiochemical outcome of substitution reactions.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The outcome of such reactions on a substituted benzene (B151609) ring is determined by the directing effects of the existing substituents. libretexts.org

The substituents on this compound have the following directing effects:

-F (Fluoro): Ortho, para-directing, but deactivating due to its strong inductive electron-withdrawing effect. libretexts.org

-CH₃ (Methyl): Ortho, para-directing and activating.

-CON(CH₃)₂ (N,N-Dimethylcarboxamide): Meta-directing and deactivating.

The combination of these groups leads to a complex reactivity profile. The most activated positions for electrophilic attack are ortho to the methyl group and para to the fluoro group. However, the deactivating nature of the amide and fluoro groups will generally slow the reaction rate compared to benzene. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.com For this compound, the regioselectivity would be influenced by the interplay of these directing effects, with substitution likely occurring at the positions most activated by the collective influence of the substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influences | Predicted Outcome |

| 2 | Ortho to -F, Ortho to -CON(CH₃)₂ | Deactivated |

| 5 | Para to -CH₃, Ortho to -F | Activated |

| 6 | Ortho to -CH₃ | Activated |

Nucleophilic Aromatic Substitution Influences of the Fluoro Substituent

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. chemistrysteps.com The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. chemistrysteps.com In this compound, the fluorine atom can act as a leaving group.

Transformations Involving the Amide Functional Group

The tertiary amide group in this compound is a robust functional group, but it can undergo several important transformations.

Reduction Chemistry of Tertiary Amides

Tertiary amides can be reduced to the corresponding amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds via a tetrahedral intermediate and results in the complete removal of the carbonyl oxygen.

Given the presence of an aryl fluoride, the choice of reducing agent and reaction conditions would be crucial to avoid undesired side reactions. However, LiAlH₄ is generally effective for the reduction of amides without affecting aryl halides.

Selective N-Functionalization and Derivatization Strategies

The N,N-dimethylamino group offers opportunities for further functionalization. While tertiary amides are generally stable, strategies exist for their modification. For instance, N-demethylation can be achieved under specific conditions, potentially leading to the corresponding secondary amide. This would open up pathways for the introduction of different N-substituents.

Furthermore, modern catalytic systems, such as those employing ruthenium nanoparticles, have been developed for the N-functionalization of amines, which can be extended to amide-derived amines after a reduction step. nih.govnih.gov

Directed Aromatic Functionalization via Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca

The tertiary amide group is a potent DMG. acs.org In the case of this compound, the amide group would direct lithiation to the C2 position. The resulting aryllithium species can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at this specific position.

This method provides a highly regioselective alternative to classical electrophilic aromatic substitution, overcoming the mixed regiochemical outcomes that can arise from the competing directing effects of the other substituents. thieme-connect.com The fluorine and methyl substituents would likely exert a secondary influence on the rate and efficiency of the metalation.

Table 2: Potential Functionalizations via Directed ortho-Metalation

| Electrophile | Functional Group Introduced |

| CO₂ | Carboxylic acid |

| I₂ | Iodine |

| (CH₃)₃SiCl | Trimethylsilyl |

| RCHO | Secondary alcohol |

| R₂CO | Tertiary alcohol |

This compound as a Building Block in Complex Molecule Synthesis

There is no available scientific literature or patent data to suggest that this compound has been used as a building block in the synthesis of more complex molecules. Its potential utility in this regard remains purely theoretical without experimental evidence.

Mechanistic Investigations of Key Chemical Transformations

Consistent with the lack of synthesis and application data, there are no published mechanistic investigations involving this compound. The study of reaction mechanisms requires a compound to be readily available and to participate in chemical transformations of interest, neither of which appears to be the case for this specific benzamide (B126) derivative.

Theoretical and Computational Chemistry Studies of 3 Fluoro N,n,4 Trimethylbenzamide

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are standard methods for determining the most stable three-dimensional structure of a molecule. mdpi.com For 3-fluoro-N,N,4-trimethylbenzamide, these calculations would identify the optimal bond lengths, bond angles, and dihedral angles.

A key aspect of this molecule's structure is the rotation around the C(aryl)-C(O) and C(O)-N bonds. Conformational analysis would map the potential energy surface as a function of these rotations to identify the lowest energy conformers. For instance, studies on related amides, like para- and ortho-methylbenzene sulfonamide, have used methods such as B3LYP/6-311+G** and MP2/6-31G** to predict the existence and relative energies of different conformers. scispace.com In those cases, conformers were identified based on the orientation of the amino group relative to the sulfonyl group. scispace.com For this compound, the analysis would focus on the rotational barrier of the N,N-dimethylamino group and the orientation of the amide group relative to the fluorinated aromatic ring.

The planarity of the amide group and its dihedral angle with respect to the benzene (B151609) ring are critical parameters. In a crystal structure study of a related compound, 3-Fluoro-N-(p-tolyl)benzamide, the amide plane was found to be twisted relative to the fluorobenzene (B45895) ring. researchgate.net Similar calculations for this compound would reveal whether a planar or a twisted conformation is more stable, which has significant implications for its electronic properties and intermolecular interactions.

Table 1: Representative Geometric Parameters from a Related Benzamide (B126) This table shows experimental data for 3-Fluoro-N-(p-tolyl)benzamide, illustrating the type of geometric data obtained from such studies.

| Parameter | Bond Length (Å) |

| F—C | 1.364 (2) |

| O—C(carbonyl) | 1.238 (2) |

| N—C(carbonyl) | 1.347 (3) |

| N—C(aryl) | 1.427 (2) |

| Dihedral Angle (Amide plane vs. Fluorobenzene plane) | 28.6 (2)° |

| Source: Crystal structure data for C14H12FNO. researchgate.net |

Prediction of Reactivity and Elucidation of Reaction Pathways

Computational methods are crucial for predicting how and where a molecule will react. This involves analyzing the molecule's electronic landscape to identify sites susceptible to electrophilic or nucleophilic attack and mapping the energy changes along a potential reaction coordinate.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. ucl.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. wikipedia.org

For this compound, FMO analysis would involve:

Visualizing HOMO and LUMO: Mapping the spatial distribution of these orbitals to identify reactive sites. The HOMO is likely to be distributed over the electron-rich aromatic ring and the nitrogen atom, while the LUMO may be centered on the carbonyl carbon and the aromatic ring.

Calculating the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Theoretical studies on other molecules, such as favipiravir (B1662787) and remdesivir, have used DFT calculations to analyze the character of frontier orbitals to understand their biological activity. scirp.org A similar approach for this compound would provide insights into its potential reactivity in various chemical environments.

Table 2: Illustrative FMO Energy Data from a Computational Study of a Related Molecule This table presents hypothetical FMO data for this compound, based on typical values for similar aromatic compounds, to demonstrate the concept.

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Indicates potential for electron donation (nucleophilicity) |

| LUMO | -1.2 | Indicates potential for electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.6 eV | Suggests high kinetic stability |

To understand the mechanism of a chemical reaction, chemists compute the potential energy surface that connects reactants to products. The highest point on this path is the transition state (TS), and the energy required to reach it is the activation energy (Ea).

For a reaction involving this compound, such as hydrolysis of the amide bond, computational modeling would:

Locate the Transition State Structure: Identify the specific geometry of the molecule at the peak of the reaction energy profile.

Calculate Activation Energy: Determine the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Confirm the Reaction Pathway: Vibrational frequency calculations are performed on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Studies on [3+2] cycloaddition reactions, for example, have used DFT to map the potential energy surfaces and calculate Gibbs free energy profiles to determine which reaction pathways are favored kinetically and thermodynamically. researchgate.net

Analysis of Electronic Structure and Chemical Bonding Characteristics

Understanding the distribution of electrons within a molecule is key to explaining its structure, stability, and properties. Computational methods like Natural Bond Orbital (NBO) analysis provide detailed information about charge distribution, hybridization, and donor-acceptor interactions.

For this compound, NBO analysis would quantify:

Atomic Charges: Calculating the partial charge on each atom, which helps in understanding electrostatic interactions and reactive sites. The carbonyl oxygen would be expected to have a significant negative charge, while the carbonyl carbon would be positive.

Bonding and Hybridization: Describing the nature of the chemical bonds (e.g., sigma, pi bonds) and the hybridization of atomic orbitals.

Delocalization and Hyperconjugation: Identifying stabilizing interactions, such as the delocalization of the nitrogen lone pair into the carbonyl π* antibonding orbital. This interaction is characteristic of amides and contributes to the rotational barrier around the C-N bond.

Computational Prediction of Spectroscopic Signatures for Mechanistic Insights

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

For this compound, theoretical calculations could generate:

NMR Chemical Shifts: Predicting ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated chemical shifts, when compared to experimental data, can help assign signals to specific atoms and confirm the proposed structure. ucl.ac.uk Inductive and mesomeric effects of the fluorine and methyl substituents on the aromatic ring would be reflected in the predicted shifts. ucl.ac.uk

Vibrational Modes (IR/Raman): Calculating the vibrational frequencies and intensities to simulate the infrared and Raman spectra. Key predicted peaks would include the C=O stretching frequency of the amide, C-F stretching, and various aromatic C-H and C-C vibrations. A study on a related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, successfully used DFT to assign experimental FT-IR and FT-Raman bands. spectrabase.com

Table 3: Representative Calculated Vibrational Frequencies for a Fluorobenzamide Derivative This table shows calculated and experimental data for a related molecule to illustrate the application.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch | 1650 (scaled) | 1690 |

| C-F Stretch | 1231 | 1224 |

| C-O Stretch | 1264 | 1256 |

| Source: Data from a DFT study on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. spectrabase.comchemicalbook.com |

Solvent Effects and Intermolecular Interactions through Molecular Modeling

Chemical processes are often carried out in a solvent, which can significantly influence molecular conformation, reactivity, and spectroscopic properties. researchgate.net Molecular modeling can simulate these effects using either implicit or explicit solvent models.

Implicit Solvation Models: The Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. These models are efficient for calculating how a solvent's polarity affects the energy and properties of the solute. Studies on 3-halopyridines have shown that while molecular geometry is slightly influenced by solvent polarity, properties like vibrational frequencies can be seriously affected. researchgate.net

Explicit Solvation Models: This approach involves surrounding the solute molecule with a number of individual solvent molecules. This method, often used in molecular dynamics simulations, is computationally more intensive but provides a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

Furthermore, modeling can be used to study intermolecular interactions in the condensed phase, such as the formation of dimers or crystal packing, which can influence molecular conformation. spectrabase.comnih.gov

Advanced Analytical Methodologies for Research on 3 Fluoro N,n,4 Trimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Reaction Monitoring

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural and dynamic investigation of 3-fluoro-N,N,4-trimethylbenzamide in solution. The presence of various magnetically active nuclei, including ¹H, ¹³C, and ¹⁹F, provides multiple probes to scrutinize the molecular environment.

The tertiary amide bond (C-N) in this compound is known to exhibit restricted rotation, leading to the potential for conformational isomers, or rotamers. This restricted rotation can be observed through the NMR signals of the N,N-dimethyl groups. At elevated temperatures, these two methyl groups may show a single, averaged signal in the ¹H NMR spectrum due to rapid rotation around the amide bond. As the temperature is lowered, this rotation slows down, and two distinct signals may be resolved, corresponding to the methyl groups being in different chemical environments (syn and anti to the carbonyl oxygen). Variable temperature (VT) NMR studies are therefore critical for determining the energy barrier to this rotation and understanding the conformational dynamics. nih.gov

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons. For this compound, NOESY experiments can reveal spatial proximities between the N-methyl protons and the aromatic protons on the benzene (B151609) ring, offering definitive proof of the preferred conformation in solution. The combination of NMR with molecular dynamics simulations can further refine the understanding of the dynamic ensembles present in solution. nih.gov

NMR spectroscopy is also a powerful method for real-time monitoring of chemical reactions involving this compound. For instance, in a reaction where the fluorine atom is substituted, the disappearance of the characteristic ¹⁹F NMR signal and the appearance of new signals can be tracked over time to determine reaction kinetics. Similarly, changes in the chemical shifts of the aromatic and methyl protons can provide insights into the progression of a reaction at the amide functionality.

Below is an illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for structurally similar compounds. chemicalbook.comspectrabase.com

| Atom | ¹H Chemical Shift (ppm, illustrative) | ¹³C Chemical Shift (ppm, illustrative) |

| Aromatic CH | 7.10 - 7.40 (m) | 115.0 - 135.0 |

| C-F | - | 160.0 (d, ¹JCF ≈ 245 Hz) |

| C=O | - | 170.0 |

| N-CH₃ | 2.95 (s, br) | 35.0, 39.0 (br) |

| Ar-CH₃ | 2.35 (s) | 21.0 |

Note: Chemical shifts are referenced to a standard (e.g., TMS). 's' denotes a singlet, 'm' a multiplet, 'd' a doublet, and 'br' indicates a broadened signal, often due to dynamic processes like restricted rotation.

Mass Spectrometry Techniques for Mechanistic Elucidation and Complex Mixture Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₂FNO).

In the context of mechanistic elucidation, MS can be used to identify reaction intermediates and products. For example, in a proposed reaction mechanism, samples can be taken from the reaction mixture at various time points and analyzed by MS. The detection of predicted intermediates, even at low concentrations, can provide strong evidence for the proposed pathway. Isotope labeling studies, where one of the atoms in this compound is replaced with a heavier isotope (e.g., ¹³C or ¹⁵N), can be particularly informative when combined with MS analysis to trace the fate of specific atoms throughout a reaction.

Tandem mass spectrometry (MS/MS) is especially useful for structural characterization. The parent ion of this compound can be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed. The fragmentation pattern provides a fingerprint of the molecule.

The analysis of complex mixtures, such as reaction crude products or environmental samples, is facilitated by coupling MS with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). This allows for the separation of this compound from other components in the mixture before it enters the mass spectrometer, enabling its identification and quantification even in the presence of numerous other compounds.

An illustrative table of expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound in a mass spectrum is provided below.

| Ion | Proposed Structure | Expected m/z (illustrative) |

| [M]⁺ | [C₁₀H₁₂FNO]⁺ | 181.09 |

| [M - CH₃]⁺ | [C₉H₉FNO]⁺ | 166.07 |

| [M - N(CH₃)₂]⁺ | [C₈H₆FO]⁺ | 137.04 |

| [C₇H₆F]⁺ | Fluorotolyl cation | 109.05 |

Infrared and Raman Spectroscopy for Understanding Vibrational Modes and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. By analyzing the frequencies of absorbed (IR) or scattered (Raman) light, one can identify the functional groups present in this compound and probe intermolecular interactions.

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. The exact position of this band can be sensitive to the electronic effects of the substituents on the aromatic ring and to hydrogen bonding, although the latter is not a factor for this tertiary amide. The C-F stretching vibration will give rise to a strong band in the region of 1000-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic ring would be expected to produce a strong Raman signal. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. esisresearch.org

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound. nih.govresearchgate.net Comparing the calculated spectra with the experimental IR and Raman spectra can aid in the assignment of the observed vibrational bands to specific molecular motions. esisresearch.orgnih.gov This comparison can also provide insights into the conformational preferences of the molecule. researchgate.net For example, if the molecule exists as a mixture of conformers, the experimental spectra may show more bands than predicted for a single conformer.

An illustrative table of key vibrational frequencies for this compound is presented below, based on typical values for similar compounds. esisresearch.org

| Vibrational Mode | Expected IR Frequency (cm⁻¹, illustrative) | Expected Raman Frequency (cm⁻¹, illustrative) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=O Stretch (Amide I) | 1650 | 1650 |

| Aromatic C=C Stretch | 1580, 1480 | 1600 |

| C-N Stretch | 1350 | 1350 |

| C-F Stretch | 1250 | 1250 |

Specialized Applications in Chemical Research

Exploration as a Ligand in Coordination Chemistry

The N,N-disubstituted amide functionality in 3-fluoro-N,N,4-trimethylbenzamide presents a potential coordination site for metal ions. In coordination chemistry, the oxygen atom of the carbonyl group in amides can act as a Lewis base, donating a lone pair of electrons to a metal center to form a coordination complex. The presence of the fluorine atom and the methyl group on the aromatic ring can influence the electronic properties of the amide group, thereby modulating the strength and nature of its coordination to a metal.

Density functional theory (DFT) studies on the coordination of N,N-dialkylamides with metal ions have shown that the nature of the alkyl substituents can affect the binding strength. rsc.org For instance, linear alkyl groups on the nitrogen atom tend to form stronger bonds with metal ions compared to branched alkyl groups. rsc.org While specific studies on this compound are not available, it is plausible that the two methyl groups on the nitrogen atom would influence its coordination behavior in a similar fashion. The fluorine substituent on the benzene (B151609) ring, being an electron-withdrawing group, could also impact the electron density on the carbonyl oxygen, further tuning its ligating properties. The field of coordination chemistry extensively utilizes ligands to create complexes with specific geometries and electronic properties for applications in catalysis, materials science, and biomedical imaging.

Role in the Development of New Synthetic Reagents and Catalysts

Benzamide (B126) derivatives are pivotal in the development of new synthetic reagents and catalysts. nih.govresearchgate.net The amide group can act as a directing group in C-H activation reactions, facilitating the synthesis of complex organic molecules. acs.org For example, cobalt-catalyzed C-H activation and annulation of benzamides with alkynes have been used to synthesize isoquinolinones. nih.gov

The fluorine atom in this compound could play a significant role in its potential as a synthetic reagent or catalyst precursor. The introduction of fluorine into organic molecules can alter their reactivity and stability. acs.org For instance, fluorinated phosphoric acid has been shown to be an effective catalyst for the synthesis of various heterocyclic compounds like benzimidazoles, benzoxazoles, and benzothiazoles. acs.org Although direct catalytic applications of this compound have not been reported, its structure suggests it could be a precursor for developing new catalysts where the fluorine atom modulates catalytic activity and selectivity.

Usage as a Chemical Probe or Reference Standard in Methodological Development

Fluorinated organic compounds are increasingly used as chemical probes, particularly in ¹⁹F NMR spectroscopy. nih.govdntb.gov.ua The fluorine nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for NMR studies. The chemical shift of ¹⁹F is highly sensitive to its local chemical environment, making fluorinated compounds excellent probes for studying molecular interactions. nih.gov Fluorinated aromatic amino acids, for example, have been employed as sensitive ¹⁹F NMR probes to study bromodomain-ligand interactions. nih.govdntb.gov.ua Given the presence of a fluorine atom on the aromatic ring, this compound could potentially serve as a ¹⁹F NMR probe for investigating biological systems or as a reference standard in the development of analytical methods.

Furthermore, benzamide derivatives are used in stereochemical studies using circular dichroism. nih.govresearchgate.net The benzamide chromophore allows for the determination of the absolute configuration of molecules. nih.govresearchgate.net While this application often involves secondary amides, the general principle highlights the utility of the benzamide scaffold in analytical and structural chemistry.

Derivatization for Functional Materials Chemistry Research

The derivatization of benzamide structures is a key strategy in the creation of functional materials, including polymers with specific properties. mdpi.comrsc.org Aromatic polyamides, for instance, can be synthesized with controlled molecular weights and narrow polydispersity through chain-growth condensation polymerizations of benzamide-based monomers. mdpi.com The properties of these polymers can be tuned by modifying the substituents on the benzamide unit.

The fluorine atom in this compound could be particularly advantageous in materials science. Fluorinated polymers are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. mdpi.com These characteristics arise from the strong carbon-fluorine bond and the high electronegativity of fluorine. mdpi.com By incorporating this compound or its derivatives as monomers, it might be possible to synthesize novel fluorinated polyamides with enhanced thermal and chemical stability, or with specific optical or electronic properties for advanced applications. For example, the introduction of fluorine can suppress disorder in molecular crystals, which is a desirable feature in the design of crystalline organic materials. acs.orgnih.gov

Q & A

Q. What are the key steps and optimal conditions for synthesizing 3-fluoro-N,N,4-trimethylbenzamide?

The synthesis typically involves fluorination of the benzamide core followed by methylation. A common approach includes:

- Step 1 : Fluorination of a precursor (e.g., 3-chloro-N,N,4-trimethylbenzamide) using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in acetonitrile at room temperature .

- Step 2 : Methylation of the amide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

- Optimization : Reaction yields are maximized by controlling temperature (20–25°C), solvent polarity, and stoichiometric ratios of reagents. Side reactions, such as over-fluorination or demethylation, are minimized by stepwise purification via column chromatography .

Q. How can researchers confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and fluorine integration. For example, the fluorine atom at the 3-position shows a distinct coupling pattern with adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) and isotopic distribution .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the planarity of the benzamide ring and fluorine’s steric effects .

- Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity by area normalization .

Q. What are the primary chemical properties and stability considerations for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvents like ethanol .

- Stability : Stable at room temperature in inert atmospheres but sensitive to prolonged UV exposure. Storage at 2–8°C in amber vials is recommended to prevent degradation .

- Reactivity : The electron-withdrawing fluorine atom activates the benzamide ring toward electrophilic substitution at the para position relative to the fluorine .

Advanced Questions

Q. What challenges arise in optimizing reaction yields during fluorination steps, and how can they be addressed?

- Challenge 1 : Competing side reactions (e.g., di-fluorination or C–F bond cleavage) due to excess fluorinating agents.

- Challenge 2 : Low regioselectivity in fluorination.

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

- Fluorine’s Impact : The strong electron-withdrawing effect of fluorine increases the electrophilicity of the carbonyl group, facilitating nucleophilic attack (e.g., by amines or alcohols) .

- Methyl Groups : The N,N-dimethyl moiety sterically hinders bulky nucleophiles but stabilizes transition states via hyperconjugation .

- Case Study : In acylation reactions, the compound reacts 3× faster with primary amines compared to its non-fluorinated analog due to enhanced electrophilicity .

Q. What discrepancies exist in reported biological activities of fluorinated benzamides, and how can they be resolved?

- Discrepancy 1 : Variable IC values for enzyme inhibition (e.g., acetylcholinesterase) across studies.

- Root Cause : Differences in assay conditions (pH, temperature) or compound purity .

- Resolution : Standardize protocols (e.g., fixed pH 7.4 buffer) and validate purity via orthogonal methods (NMR + HPLC) .

- Discrepancy 2 : Conflicting reports on cytotoxicity in cancer cell lines.

- Root Cause : Cell line heterogeneity or metabolic interference from dimethylamino groups.

- Resolution : Use isogenic cell models and include control compounds (e.g., non-fluorinated analogs) .

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on this compound?

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electron-rich sites. For this compound, the para position to fluorine has the highest electrophilic susceptibility .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways. Polar solvents (e.g., DMSO) stabilize transition states for nitration at the para position .

- Case Study : DFT-predicted regioselectivity for bromination aligned with experimental outcomes (90% para-brominated product) .

Notes

- Synthesis Optimization : Pilot-scale reactions should prioritize inert atmospheres (N) to prevent oxidation of the dimethylamino group .

- Biological Studies : Use freshly prepared DMSO stock solutions to avoid solvent-induced aggregation .

- Safety : Handle fluorinating agents (e.g., Selectfluor) in fume hoods due to respiratory toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.